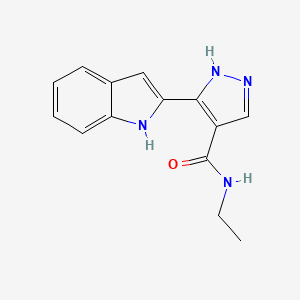![molecular formula C12H26O2Si B15066855 [3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol CAS No. 185622-11-1](/img/structure/B15066855.png)
[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is a chemical compound with the molecular formula C11H24O2Si. It is a cyclobutyl derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protected form of cyclobutylmethanol, allowing for selective reactions to occur without interference from the hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol typically involves the protection of cyclobutylmethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:
- Cyclobutylmethanol is dissolved in a suitable solvent.
- TBDMS-Cl is added to the solution.
- A base (e.g., imidazole) is added to facilitate the reaction.
- The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde.
Reduction: Formation of cyclobutane.
Substitution: Formation of cyclobutylmethanol after deprotection.
科学的研究の応用
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is used in various scientific research applications, including:
Chemistry: As a protected form of cyclobutylmethanol, it is used in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: It can be used in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: The compound can be used in the development of pharmaceuticals where selective functional group protection is necessary.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol primarily involves the protection of the hydroxyl group by the TBDMS group. This protection allows for selective reactions to occur at other functional groups without interference from the hydroxyl group. The TBDMS group can be selectively removed under mild conditions using reagents such as TBAF, allowing for subsequent reactions to occur at the hydroxyl group.
類似化合物との比較
Similar Compounds
(3-(((tert-Butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol: Similar in structure but with a diphenylsilyl group instead of a dimethylsilyl group.
(3-(((tert-Butyldimethylsilyl)oxy)phenyl)methyl)phosphonate: Contains a phosphonate group instead of a hydroxyl group.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: An indole derivative with a similar silyl protection.
Uniqueness
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is unique due to its cyclobutyl structure and the presence of the TBDMS protecting group. This combination allows for selective reactions and protection of the hydroxyl group, making it a valuable compound in organic synthesis and various research applications.
特性
CAS番号 |
185622-11-1 |
|---|---|
分子式 |
C12H26O2Si |
分子量 |
230.42 g/mol |
IUPAC名 |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-9-11-6-10(7-11)8-13/h10-11,13H,6-9H2,1-5H3 |
InChIキー |
NZOQAHFVIVYQQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)

![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)

![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)



![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)




